



Crosstide Kinase Assay for Akt1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serine/Threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt signaling pathway, a cascade that is central to regulating cell survival, proliferation, metabolism, and angiogenesis.[1][2] Dysregulation of the Akt pathway is frequently implicated in various human diseases, including cancer and type 2 diabetes.[3][4] Consequently, Akt1 has emerged as a significant therapeutic target for drug discovery and development.

The **Crosstide** kinase assay is a robust and widely adopted method for measuring the enzymatic activity of Akt1. This in vitro assay utilizes a specific peptide substrate, **Crosstide**, which is derived from the phosphorylation site of Glycogen Synthase Kinase 3 (GSK3).[5][6] Akt1 phosphorylates a specific serine residue within the **Crosstide** peptide (Sequence: GRPRTSSFAEG) in the presence of ATP.[5][6] The rate of this phosphorylation event is directly proportional to the activity of the Akt1 enzyme. This application note provides a detailed protocol for performing a **Crosstide** kinase assay for Akt1, including data presentation for inhibitor analysis and visual workflows to guide the experimental process.

Signaling Pathway

The activation of Akt1 is initiated by various extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[2][7] This

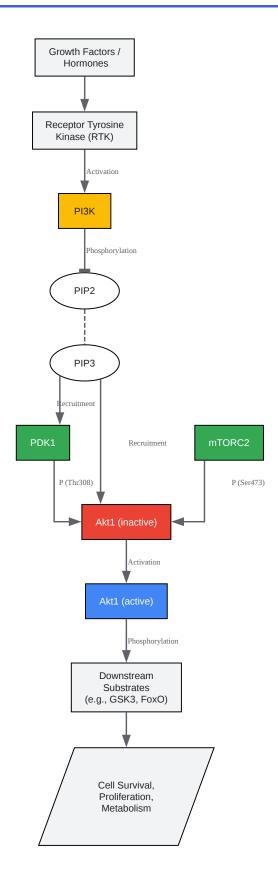


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binding event triggers the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt1 and its upstream activator, PDK1.[3] At the membrane, PDK1 phosphorylates Akt1 at Threonine 308 (Thr308), leading to its partial activation.[3] Full activation of Akt1 is achieved through a subsequent phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[3] Once fully active, Akt1 dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby regulating diverse cellular functions.[3]





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Caption: Akt1 Signaling Pathway.



Experimental Protocols

This section details two common protocols for the **Crosstide** kinase assay: a radiometric method for direct measurement of phosphorylation and a luminescence-based method for high-throughput screening.

Materials and Reagents

- Enzyme: Recombinant human Akt1 (full-length). Store at -80°C.[8]
- Substrate: **Crosstide** peptide (GRPRTSSFAEG). Store at -20°C.[5][6]
- ATP: Adenosine 5'-triphosphate. Store at -20°C.
- Kinase Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C.[8]
- DTT: Dithiothreitol (0.5 M). Store at -20°C.
- For Radiometric Assay:
 - [y-32P]ATP or [y-33P]ATP.
 - P81 phosphocellulose paper.
 - 1% Phosphoric acid.
 - Scintillation cocktail.
- For Luminescence Assay:
 - ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol 1: Radiometric Crosstide Kinase Assay

This method provides a direct and sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ -32P]ATP or [γ -33P]ATP into the **Crosstide** substrate.



1. Preparation of Reagents:

- 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. Add DTT to a final concentration of 1 mM.
- ATP/[y-³²P]ATP Mix: Prepare a working solution of ATP in 1x Kinase Assay Buffer. The final ATP concentration in the reaction should be at its Km or saturating concentration (typically 10-100 μM). Spike with [y-³²P]ATP (e.g., to a specific activity of 300-500 cpm/pmol).
- Enzyme Dilution: Thaw recombinant Akt1 on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.
- Substrate Dilution: Dilute **Crosstide** to the desired concentration (typically 20-50 μ M) in 1x Kinase Assay Buffer.

2. Assay Procedure:

- To a microcentrifuge tube, add the following in order:
 - 10 μL of 1x Kinase Assay Buffer (or inhibitor in buffer for inhibitor screening).
 - 10 μL of diluted Crosstide.
 - 10 μL of diluted Akt1 enzyme.
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding 10 μ L of the ATP/[γ -32P]ATP mix. The final reaction volume is 40 μ L.
- Incubate for 15-30 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
- Terminate the reaction by spotting 25 μL of the reaction mixture onto a P81 phosphocellulose paper strip.



- Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid with gentle stirring.
- Perform a final wash with acetone and let the strips air dry.
- Place the dried P81 strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Crosstide Kinase Assay (ADP-Glo™)

This method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. It is a non-radioactive, high-throughput alternative.[9][10]

- 1. Preparation of Reagents:
- Follow the reagent preparation steps as described in Protocol 1, but use non-radiolabeled ATP.
- 2. Assay Procedure:
- Set up the kinase reaction in a white, opaque 96-well plate. Add the following to each well:
 - 5 μL of 1x Kinase Assay Buffer (or inhibitor in buffer).
 - 5 μL of diluted Crosstide.
 - 5 μL of diluted Akt1 enzyme.
- Initiate the reaction by adding 5 μ L of ATP solution. The final reaction volume is 20 μ L.
- Incubate the plate for 30-60 minutes at 30°C.
- Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.

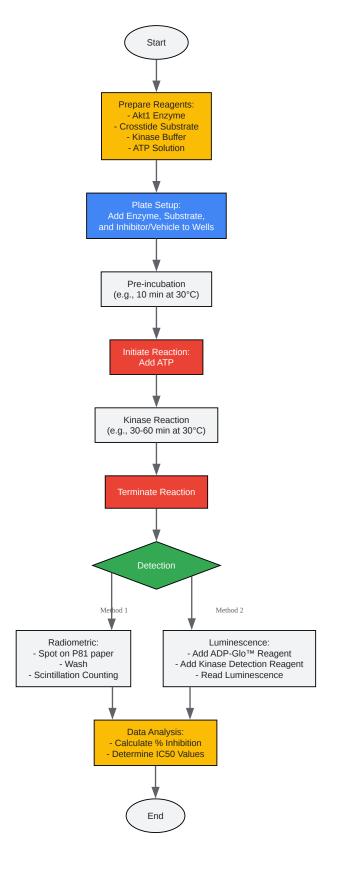


- Add 40 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for a **Crosstide** kinase assay, particularly in the context of inhibitor screening.





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